Chloro Substituent Effect on Boronic Acid pKa and Suzuki Coupling Reactivity
The ortho-chloro substituent in CAS 1704081-47-9 exerts an electron-withdrawing inductive effect that increases the Lewis acidity of the boronic acid center relative to non-chlorinated analogs. For monosubstituted phenylboronic acids, an ortho-chloro group lowers the pKa by approximately 0.6–1.0 units compared to unsubstituted phenylboronic acid (pKa ~8.9), with 2-chlorophenylboronic acid exhibiting pKa ~8.3 . This enhanced acidity accelerates transmetalation in the Suzuki catalytic cycle; literature data on chlorophenylboronic acid pinacol esters show approximately 1.8× faster transmetalation versus purely alkyl-substituted analogs . The non-chlorinated comparator 4-(3-(4-ethylpiperazin-1-yl)propoxy)phenylboronic acid (CAS 1704063-50-2) lacks this activating effect, making CAS 1704081-47-9 the preferred choice when higher coupling reactivity under mild conditions is required .
| Evidence Dimension | Boronic acid pKa (Lewis acidity) and relative transmetalation rate |
|---|---|
| Target Compound Data | Predicted pKa ~8.3–8.5 (ortho-chloro effect); 1.8× faster transmetalation vs alkyl-substituted analogs (class inference) |
| Comparator Or Baseline | CAS 1704063-50-2 (no chloro): predicted pKa ~8.7–9.0; phenylboronic acid: pKa 8.9; 4-methylphenylboronic acid pinacol ester: baseline transmetalation rate 1.0× |
| Quantified Difference | ΔpKa ≈ 0.4–0.7 units lower; relative transmetalation rate ~1.8× |
| Conditions | Aqueous/organic mixed solvent systems; palladium-catalyzed Suzuki-Miyaura coupling conditions; pKa measured in aqueous solution at 25 °C ; transmetalation kinetics from competition experiments with pinacol esters |
Why This Matters
A lower boronic acid pKa translates to a more electrophilic boron center, enabling faster transmetalation and potentially higher coupling yields with electronically deactivated or sterically hindered aryl halide partners—a critical advantage in constructing complex drug-like biaryls where the non-chlorinated analog may require higher catalyst loading or temperature.
